

Application Notes: Modulators of Circadian Rhythm in Cancer Cell Line Research

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Compound of Interest		
Compound Name:	SR10067	
Cat. No.:	B1399069	Get Quote

Topic: Application of Circadian Rhythm Modulators in Cancer Cell Line Research Audience: Researchers, scientists, and drug development professionals.

Note on **SR10067**: Extensive searches for "**SR10067**" did not yield specific information regarding its application in cancer cell line research. It is possible that this is a lesser-known compound or a misidentification. The following application notes and protocols are based on closely related and well-documented small molecules that target the circadian clock machinery, such as REV-ERB agonists (e.g., SR9009, SR9011) and ROR modulators, which are frequently studied in the context of cancer.

Introduction

The circadian clock is an internal timekeeping system that regulates a wide array of physiological processes, including cell proliferation, metabolism, and DNA damage response.[1] Disruption of the circadian rhythm has been linked to an increased risk and progression of various cancers.[1] This has led to the exploration of pharmacological modulation of the circadian clock as a potential anti-cancer strategy.[2] Small molecules targeting core clock components, such as the nuclear receptors REV-ERB α/β and ROR α/γ , have shown promise in preclinical studies by selectively inducing apoptosis and inhibiting proliferation in cancer cells.[2][3]

Mechanism of Action

REV-ERB agonists, such as SR9009 and SR9011, function by binding to the REV-ERBα and REV-ERBβ nuclear receptors. These receptors are key components of the circadian clock's negative feedback loop and play a crucial role in regulating gene expression related to metabolism and cell proliferation. Activation of REV-ERBs by these agonists leads to the repression of target genes, which can disrupt cancer cell metabolism, induce apoptosis, and halt the cell cycle. Specifically, these compounds have been shown to impact de novo lipogenesis and autophagy, two processes critical for cancer cell survival.

ROR (Retinoic acid receptor-related Orphan Receptor) modulators, such as SR1078, target the ROR α and RORy receptors, which act as positive regulators of the circadian clock. Down-regulation of ROR α has been observed in several cancers, and its activation can lead to the stabilization of the tumor suppressor p53 and subsequent apoptosis.

Signaling Pathways

The anti-cancer effects of circadian rhythm modulators are mediated through their influence on several key signaling pathways.

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REV-ERB Agonist Signaling Pathway in Cancer Cells.

Data Presentation

The following table summarizes the quantitative data on the effects of REV-ERB agonists on various cancer cell lines.



Compound	Cell Line	Cancer Type	Assay	Endpoint	Value	Reference
SR9009	H69, H446	Small-Cell Lung Carcinoma	Cell Viability	IC50	Not specified, but significant reduction	
SR9009	H69A, H446DDP (chemoresistant)	Small-Cell Lung Carcinoma	Cell Viability	IC50	Not specified, but significant reduction	
SR9009	Multiple	Brain, Leukemia, Breast, Colon, Melanoma	Cell Viability	-	Cytotoxic effect observed	
SR9011	Multiple ER+, ER-, HER2+, HER2-	Breast Cancer	Proliferation	-	Suppressed proliferation	-
SR9011	MCF10A	Normal Breast Epithelial	Proliferation	-	No effect	_
SR9011	Astrocytoma, BTICs	Brain Cancer	Viability (72h)	-	Significant cytotoxicity at 2.5- 20µM	_
SR9011	BJ-ELR, MCF-7, HCT116	Transformed/Canc er Cells	Proliferation (7 days)	-	Deleterious effect at 20μM	_
SR1078	HepG2	Liver Cancer	Apoptosis	-	Induced apoptosis	_

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

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Workflow for a standard MTT Cell Viability Assay.

Materials:

- · Cancer cell line of interest
- Complete growth medium
- 96-well plates
- Test compound (e.g., SR9009) dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- · Microplate reader



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Procedure:

- Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.
- Prepare serial dilutions of the test compound in complete growth medium.
- · Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.
- Incubate the plate for the desired time period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- · Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- · Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the expression of specific proteins following treatment with a circadian modulator.

Materials:

- · Treated and untreated cell lysates
- · Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-Cyclin A2, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- · Lyse treated and untreated cells and quantify protein concentration.
- · Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
- Separate proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- · Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



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- Wash the membrane again and apply the chemiluminescent substrate.
- · Visualize the protein bands using an imaging system.

Conclusion

Small molecule modulators of the circadian clock represent a novel and promising class of anti-cancer agents. Their ability to selectively target cancer cells through the disruption of fundamental processes like metabolism and cell cycle regulation makes them an attractive area for further research and drug development. The protocols and data presented here provide a foundation for researchers to explore the application of these compounds in various cancer cell line models.

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References

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